Differential Isoform Inhibition: A Moderate Pan-PI3K Profile Distinct from Nanomolar Inhibitors
In cell-free enzymatic assays, PIK-C98 inhibits all class I PI3K isoforms at concentrations that are notably higher than those of many other pan-PI3K inhibitors. This micromolar potency represents a distinct point of differentiation, suggesting a different binding mode and a potentially wider therapeutic window for certain applications [1].
| Evidence Dimension | Inhibition of PI3K isoforms (IC50) |
|---|---|
| Target Compound Data | α: 0.59 μM, β: 1.64 μM, δ: 3.65 μM, γ: 0.74 μM |
| Comparator Or Baseline | Class of potent pan-PI3K inhibitors (e.g., GDC-0941 with IC50s of α: 3 nM, β: 33 nM, δ: 3 nM, γ: 75 nM; BKM120 with IC50s of α: 52 nM, β: 166 nM, δ: 116 nM, γ: 262 nM) |
| Quantified Difference | PIK-C98 exhibits micromolar (0.59-3.65 μM) versus nanomolar (3-262 nM) potency for comparators, a difference of approximately 100- to 1000-fold. |
| Conditions | Cell-free enzymatic activity assay using recombinant PI3K isoforms. |
Why This Matters
This distinct potency profile allows researchers to select PIK-C98 for studies requiring a less potent, pan-class I PI3K inhibitor, which can be advantageous when aiming to avoid complete pathway shutdown or when exploring a specific therapeutic window.
- [1] Zhu, J., Wang, M., Yu, Y., Qi, H., Han, K., Tang, J., ... & Mao, X. (2015). A novel PI3K inhibitor PIK-C98 displays potent preclinical activity against multiple myeloma. Oncotarget, 6(1), 185-195. DOI: 10.18632/oncotarget.2688 View Source
